molecular formula C19H17ClN2O3S2 B2392571 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide CAS No. 1105250-72-3

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide

Cat. No. B2392571
CAS RN: 1105250-72-3
M. Wt: 420.93
InChI Key: DXFRJMMLLLBFIP-UHFFFAOYSA-N
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Description

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It selectively inhibits the activity of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies.

Scientific Research Applications

Novel Synthetic Routes and Chemical Reactivity

Research by Corral and Lissavetzky highlights the development of new synthetic pathways for creating thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate. This study outlines a method for producing thiophene-2,4-diols and their subsequent conversion to various ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the potential for creating diverse thiophene-based compounds with significant chemical reactivity and utility (Corral & Lissavetzky, 1984).

Polymer Science and Materials Engineering

A study by Miyatake et al. explores the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. This research demonstrates the compound's solubility in water and methanol, ability to form transparent films, and excellent proton conductivity. These characteristics highlight the compound's potential in applications such as fuel cells and other electrochemical devices (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).

Optical Properties and Solid-State Emission Enhancement

Li, Vamvounis, and Holdcroft's investigation into the postfunctionalization of poly(3-hexylthiophene) (P3HT) reveals how various functional groups affect the optical and photophysical properties of poly(thiophene)s. Their work indicates that certain substitutions can significantly enhance solid-state fluorescence, suggesting potential applications in optoelectronic devices and materials science (Li, Vamvounis, & Holdcroft, 2002).

Antimicrobial Activity

Research by Arora et al. details the synthesis, characterization, and antimicrobial activity of Schiff bases of thiophene derivatives. This study contributes to the understanding of how structural modifications in thiophene compounds can impact their biological activity, offering a pathway for developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Genotoxic and Carcinogenic Potential Assessment

Lepailleur et al. assess the genotoxic and carcinogenic potentials of thiophene derivatives using in vitro and in silico methodologies. Their work underscores the importance of evaluating the safety and environmental impact of thiophene-based compounds, particularly those used in pharmaceuticals, agrochemicals, and dyes (Lepailleur et al., 2014).

properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFRJMMLLLBFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide

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